
Limonene-1,2-epoxide
Overview
Description
Limonene-1,2-epoxide is an organic compound derived from limonene, a naturally occurring cyclic monoterpene. It is a colorless liquid with a strong lemon-like odor and is commonly used in the fragrance and flavor industries. The compound is formed through the epoxidation of limonene, resulting in a highly reactive epoxide ring that makes it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Limonene-1,2-epoxide can be synthesized through several methods, including:
Epoxidation using Hydrogen Peroxide and Tungsten-based Catalysts: This method involves the use of hydrogen peroxide as an oxidant and tungsten-based polyoxometalates as catalysts.
Biocatalytic Epoxidation: Utilizing peroxygenase from oat seeds, both enantiomers of limonene can be epoxidized to produce this compound with excellent diastereoselectivity.
Jacobsen Epoxidation: This asymmetric synthesis method uses a chiral catalyst to produce cis- and trans-limonene-1,2-epoxide with high diastereomeric excess.
Industrial Production Methods: Industrial production of this compound typically involves the use of environmentally friendly oxidants like hydrogen peroxide and efficient catalysts to ensure high yield and selectivity. The process is designed to be scalable and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Heteropoly Acid-Catalyzed Epoxidation
This method uses boron tungsten heteropoly acid salts as catalysts and hydrogen peroxide (30%) as the oxidizer under solvent-free conditions :
Parameter | Value |
---|---|
Catalyst | Boron tungsten heteropoly acid salt |
Oxidizing Agent | H₂O₂ (30% aqueous) |
Temperature | 40°C |
Reaction Time | 24 hours |
Limonene:H₂O₂ Molar Ratio | 1:2 |
Yield | >7% |
Purity (GC-MS) | 91.7% |
The process involves centrifugal separation and high-speed countercurrent chromatography (HSCCC) for purification .
Lipase-Mediated Epoxidation
Immobilized Candida antarctica lipase B (NS 88011) enables enantioselective epoxidation of (R)-(+)-limonene :
Parameter | Value |
---|---|
Catalyst | NS 88011 lipase |
Acyl Donor | Octanoic acid (70 mM) |
Oxidizing Agent | H₂O₂ (35% aqueous) |
Temperature | 40°C |
Reaction Time | 40 minutes |
Yield | 74.92 ± 1.12% |
Purity | >95% |
This method achieves faster reaction times and higher enantiomeric purity compared to conventional chemical catalysis .
Hydrolysis Reaction
This compound hydrolase (LEH) from Rhodococcus erythropolis DCL14 catalyzes the hydrolysis of this compound to limonene-1,2-diol :
Reaction:
Key Mechanistic Features :
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Catalytic Residues : Asp101, Arg99, Asp132 (proton transfer), Tyr53, and Asn55 (water orientation).
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Activation Energy : 16.9 kcal/mol (attack at substituted carbon) vs. 25.1 kcal/mol (less substituted carbon).
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Optimal Conditions : pH 7, 50°C.
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Substrate Specificity : Also reacts with 1-methylcyclohexene oxide and indene oxide.
Stereochemical Outcomes
LEH exhibits enantioconvergent catalysis, producing single-enantiomer diols from racemic epoxide substrates :
Substrate Stereochemistry | Product Stereochemistry |
---|---|
4R-limonene-1,2-epoxide | (1S,2S,4R)-limonene-1,2-diol |
4S-limonene-1,2-epoxide | (1R,2R,4S)-limonene-1,2-diol |
LEH preferentially hydrolyzes (1R,2S)-epoxide isomers, with (1S,2R)-epoxides acting as weak competitive inhibitors .
Industrial Relevance
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Biodegradation : LEH enables bacterial catabolism of limonene as a carbon source .
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Synthetic Chemistry : High enantioselectivity makes LEH valuable for producing chiral diols in pharmaceuticals and fragrances .
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Process Efficiency : Enzymatic methods reduce reaction times and improve sustainability compared to chemical synthesis .
This compound’s reactivity and stereochemical control underscore its versatility in both biological systems and industrial applications.
Scientific Research Applications
Biochemical Applications
1.1 Enzymatic Hydrolysis
Limonene-1,2-epoxide hydrolase (LEH) is an enzyme that catalyzes the hydrolysis of this compound to produce limonene-1,2-diol. This enzymatic reaction is crucial for detoxification processes in biological systems and has potential industrial applications due to its ability to produce specific enantiomers efficiently. LEH has been characterized as a novel class of epoxide hydrolases with a low molecular weight of approximately 16 kDa and distinct catalytic mechanisms compared to other epoxide hydrolases .
1.2 Detoxification Mechanisms
Due to the reactivity of epoxides, this compound can interact with biological macromolecules leading to cytotoxic effects. Understanding the hydrolysis of this compound via LEH is essential for developing biological degradation pathways that mitigate the harmful effects of epoxides in living organisms .
Pharmaceutical Applications
2.1 Anticancer Properties
Research has shown that this compound exhibits significant anticancer activity. Studies indicate that it can induce apoptosis in various cancer cell lines, including ovarian cancer (OVCAR-8) and colon cancer (HCT-116), with growth inhibition percentages reaching up to 93% in some cases . The compound's mechanism involves suppression of key signaling pathways such as PI3K/Akt/mTOR and NF-κB, which are crucial for tumor growth and survival.
2.2 Drug Delivery Systems
this compound has been incorporated into solid lipid nanoparticles (SLNs) to enhance drug delivery efficacy. The encapsulation improves the bioavailability of essential oils and reduces cytotoxicity while maintaining antioxidant properties. Formulations using SLNs have demonstrated increased skin hydration and elasticity when applied topically .
Material Science Applications
3.1 Bio-based Polymers
this compound serves as a building block for bio-based thermosetting resins. Recent studies have explored its use in creating sustainable coatings and food packaging materials through polymerization processes. The resulting materials exhibit favorable mechanical properties and thermal stability, making them suitable alternatives to petroleum-derived products .
3.2 Epoxidation Processes
The epoxidation of limonene leads to various derivatives that can be utilized in the synthesis of eco-friendly polymers. For instance, limonene dioxide (a derivative) has been successfully polymerized to create thermosets with high glass transition temperatures (Tg) and mechanical strength . This application emphasizes the potential of limonene derivatives in advancing green chemistry initiatives.
Case Studies
Mechanism of Action
The mechanism of action of limonene-1,2-epoxide involves the reactivity of its epoxide ring. The compound can undergo nucleophilic attack, leading to ring-opening reactions that form various products. In biological systems, this compound hydrolase catalyzes the hydrolysis of the epoxide ring to produce limonene-1,2-diol. This enzyme-mediated reaction involves a coordinated general acid/general base mechanism, with specific amino acids and water molecules playing crucial roles .
Comparison with Similar Compounds
Limonene-1,2-epoxide is unique due to its high reactivity and selectivity in chemical reactions. Similar compounds include:
Cyclohexene Oxide: Another epoxide with similar reactivity but different structural properties.
Ethylene Oxide: A simpler epoxide used extensively in industrial applications.
Styrene Oxide: Known for its use in polymer production.
This compound stands out due to its natural origin and potential for sustainable applications in various fields.
Biological Activity
Limonene-1,2-epoxide is a monoterpene compound derived from limonene, widely recognized for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including cytotoxicity, antioxidant effects, and enzymatic interactions, supported by case studies and research findings.
Overview of this compound
This compound is formed through the oxidation of limonene and is characterized by its epoxide functional group, which contributes to its reactivity and biological effects. It has been studied for its potential therapeutic applications, particularly in oncology and as an antioxidant.
Cytotoxicity and Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on ovarian cancer (OVCAR-8), colorectal cancer (HCT-116), and glioblastoma (SF-295) cells. The results demonstrated varying growth inhibition percentages:
Cell Line | Growth Inhibition (%) |
---|---|
OVCAR-8 | 93.10 |
HCT-116 | 78.25 |
SF-295 | 58.48 |
The compound induces apoptosis in tumor cells by suppressing key signaling pathways such as PI3K/Akt/mTOR and NF-κB . Additionally, when incorporated into solid lipid nanoparticles (SLNs), this compound showed reduced cytotoxicity in non-tumor keratinocyte cell lines while retaining antioxidant properties.
Antioxidant Activity
This compound has demonstrated notable antioxidant capabilities. The antioxidant activity was quantified using the DPPH radical scavenging assay, revealing a concentration-dependent effect:
Concentration (µg/mL) | DPPH Scavenging Capacity (%) |
---|---|
1 | 25.00 |
2 | 45.00 |
3 | 60.00 |
4 | 70.00 |
5 | 77.02 |
The IC50 value for this compound was calculated at approximately 207.5 µg/mL . This capacity to scavenge free radicals indicates its potential use in preventing oxidative stress-related diseases.
Enzymatic Interactions
This compound is also a substrate for this compound hydrolase (LEH), an enzyme that catalyzes its conversion to limonene-1,2-diol. This reaction is crucial for the microbial degradation of limonene derivatives and plays a role in detoxification processes:
LEH has a unique one-step catalytic mechanism distinct from other epoxide hydrolases, enabling it to selectively hydrolyze limonene derivatives at specific chiral centers . The enzyme operates optimally at pH 7 and 50 °C and demonstrates a narrow substrate specificity .
Case Study 1: Antitumor Effects
In a clinical trial setting, the administration of limonene-based therapies showed promising results in reducing tumor sizes in patients with advanced cancers. The study highlighted the selective cytotoxicity of this compound towards tumor cells while sparing healthy cells .
Case Study 2: Antioxidant Mechanism
A comprehensive analysis of the antioxidant mechanisms of this compound revealed its ability to inhibit lipid peroxidation in cellular models. The compound was shown to reduce malondialdehyde (MDA) levels significantly across various concentrations tested .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Limonene-1,2-epoxide in laboratory settings?
this compound is synthesized via catalytic epoxidation of (R)-(+)-limonene using hydrogen peroxide (H₂O₂) and tungsten-based polyoxometalate (POM) catalysts. The reaction occurs at the highly substituted double bond due to the electrophilic nature of the oxidative species . Key parameters include:
- Catalyst selection : Tungsten-based POMs (e.g., polytungstophosphates) facilitate phase transfer catalysis (PTC) to enhance reaction efficiency.
- Reaction conditions : Ambient temperature (25–30°C), atmospheric pressure, and agitation to ensure proper mixing of organic and aqueous phases.
- Monitoring : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track epoxide formation and byproducts like limonene-8,9-epoxide isomers .
Q. How can this compound and its derivatives be structurally characterized?
Characterization requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm stereochemistry and regioselectivity, particularly for distinguishing cis/trans epoxide isomers .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis.
- X-ray crystallography : To resolve crystal structures of enzymatic products (e.g., limonene-1,2-diol) when using epoxide hydrolases .
Advanced Research Questions
Q. What factors govern the stereochemical outcomes of this compound hydrolysis by microbial epoxide hydrolases?
The stereoselectivity of hydrolysis is dictated by the active site architecture of enzymes like Rhodococcus erythropolis this compound hydrolase (LEH). Structural studies reveal:
- Active site residues : Tyr-152 and His-275 stabilize the transition state, favoring nucleophilic attack at the C2 position of the epoxide .
- Substrate orientation : The hydrophobic pocket accommodates the limonene backbone, while hydrogen bonding directs water molecules for regioselective diol formation .
- Enzyme engineering : Directed evolution or site-directed mutagenesis can alter stereoselectivity for specific diastereomers .
Q. How can dendritic ZSM-5 zeolites be optimized for isomerizing this compound to dihydrocarvone (DHC)?
Dendritic ZSM-5 zeolites catalyze isomerization via acid-mediated mechanisms. Optimization strategies include:
- Acidity tuning : Adjusting Si/Al ratios to balance Brønsted and Lewis acid sites, which influence selectivity toward cis- or trans-DHC .
- Pore structure modification : Hierarchical porosity enhances mass transfer of bulky terpene substrates.
- In situ spectroscopy : Fourier-transform infrared (FTIR) or solid-state NMR to monitor intermediate carbocation rearrangements .
Q. Data Contradiction Analysis
Q. How can discrepancies in reported catalytic efficiencies for this compound synthesis be resolved?
Discrepancies often arise from variations in:
- Catalyst preparation : Differences in POM synthesis (e.g., counterion effects, hydration states) alter oxidative capacity .
- Reactor setup : Batch vs. continuous flow systems impact mixing efficiency and byproduct formation.
- Analytical calibration : Standardize GC/HPLC protocols using authentic epoxide and diol reference compounds .
- Replicate studies : Follow guidelines (e.g., CONSORT-EHEALTH) for detailed methodology reporting to ensure reproducibility .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in enzymatic studies of this compound conversion?
- Gene cloning : Use Escherichia coli expression systems for recombinant epoxide hydrolases, as demonstrated for Rhodococcus opacus .
- Activity assays : Monitor diol formation spectrophotometrically (λ = 273 nm) or via HPLC .
- Data sharing : Deposit crystal structures in the Protein Data Bank (PDB) and raw kinetic data in repositories like Zenodo .
Q. How should researchers address the autoxidation of this compound during storage?
Properties
IUPAC Name |
(4R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9?,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-XNWIYYODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C(C1)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid (mixture of cis and trans isomers); [Acros Organics MSDS], Colourless to pale yellow liquid; fresh clean citrus aroma | |
Record name | Limonene-1,2-epoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9580 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.936 (20°) | |
Record name | d-8-p-Menthene-1,2-epoxide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2121/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
203719-54-4 | |
Record name | Limonene oxide, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203719544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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